N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
CAS No.:
Cat. No.: VC14971561
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O3S |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-20-11)7-8-17-15(19)12-5-1-2-6-13(12)21-17/h1-6,9H,7-8,10H2,(H,16,18) |
| Standard InChI Key | QSHQLHBGAGONJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NCC3=CC=CO3 |
Introduction
N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a compound belonging to the class of benzisothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound incorporates a furan ring and a benzisothiazole moiety, contributing to its potential pharmacological applications.
Synthesis and Characterization
The synthesis of N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves multi-step organic reactions. These processes often require controlled conditions such as specific temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or protecting groups to ensure selectivity and yield. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
Biological Activities and Potential Applications
Compounds in the benzisothiazole class, including N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide, have shown significant biological activities. They can interact with specific enzymes or receptors in biological systems, exhibiting potential against cancer cell lines and microbial pathogens by interfering with cellular processes.
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)propanamide
Safety and Environmental Considerations
While specific safety data for N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is not detailed, compounds in the benzisothiazole class can have varying environmental impacts. For instance, 1,2-benzisothiazol-3(2H)-one is known to be very toxic to aquatic life . Therefore, handling and disposal of these compounds should be conducted with caution and in accordance with environmental regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume